N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Distinct Molecular Architecture Confers Unique Physicochemical Profile
The compound possesses a unique combination of a 4-ethoxyphenyl amide substituent and an unsubstituted pyrrolidine-1-sulfonyl benzamide core, differentiating it from halogenated or regioisomeric analogs. This specific substitution pattern is critical for maintaining a defined molecular geometry and electronic distribution that influence target binding and solubility [1]. While direct comparative biological data for this exact compound are limited, the structural uniqueness is a primary driver for its selection in focused library synthesis and SAR exploration [1].
| Evidence Dimension | Structural Uniqueness |
|---|---|
| Target Compound Data | C19H22N2O4S; MW 374.5; 4-ethoxyphenyl group on amide nitrogen; unsubstituted benzamide core |
| Comparator Or Baseline | Closest analogs: 4-chloro-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide (MW 409 Da); 4-bromo-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide (MW 453.4 Da); N-(2-ethoxyphenyl)-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide (MW 392.45 Da) [2] |
| Quantified Difference | Absence of halogen substituents; distinct substitution position |
| Conditions | Chemical structure comparison based on vendor catalog data |
Why This Matters
Structural uniqueness ensures the compound occupies a distinct region of chemical space, minimizing redundancy in screening libraries and enabling the exploration of novel SAR.
- [1] SmithKline Beecham Corporation. Pyrrolidine sulfonamides. US Patent 7019008. March 28, 2006. View Source
- [2] Chem-Space. 4-chloro-N-(4-ethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide. Catalog No. CSC027985114. View Source
